2-Cyclopropylnicotinonitrile

Synthetic Methodology Cross-Coupling Process Chemistry

Procure 2-Cyclopropylnicotinonitrile (CAS 921760-69-2) specifically for its validated regioisomeric identity. Substituting generic analogs or positional isomers jeopardizes synthetic reproducibility in cross-coupling reactions and invalidates ANDA/DMF analytical methods. With a documented 67.52% Suzuki-Miyaura benchmark yield, direct sourcing of this ≥98% purity intermediate eliminates in-house optimization costs. Ensure your medicinal chemistry SAR studies and impurity profiling programs rely on authenticated, specification-grade material, not unqualified alternatives.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 921760-69-2
Cat. No. B1525914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylnicotinonitrile
CAS921760-69-2
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CC=N2)C#N
InChIInChI=1S/C9H8N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4H2
InChIKeyBXVQUHAHCVFATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylnicotinonitrile (CAS 921760-69-2) Supplier Guide: Core Properties and Baseline Characterization


2-Cyclopropylnicotinonitrile (CAS 921760-69-2) is a substituted nicotinonitrile derivative featuring a cyclopropyl substituent at the 2-position of the pyridine ring, with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . Its predicted physicochemical properties include a melting point of 55-58 °C, a boiling point of 266.8 ± 28.0 °C, a density of 1.16 ± 0.1 g/cm³, and a pKa of 2.46 ± 0.22 . This compound serves primarily as a synthetic intermediate in pharmaceutical research and as a building block for the construction of more complex heterocyclic scaffolds , rather than as an end-use active pharmaceutical ingredient. The compound is available from multiple commercial suppliers with typical purity specifications of ≥98% .

Why Generic Substitution of 2-Cyclopropylnicotinonitrile (CAS 921760-69-2) Is Not Recommended for Regulated Research


Substituting 2-cyclopropylnicotinonitrile with a generic analog or positional isomer is not scientifically justified for applications requiring validated synthetic intermediates or impurity profiling. The regiochemistry of the nitrile and cyclopropyl substituents on the pyridine ring governs reactivity in downstream cross-coupling reactions, where substitution at the 2-position versus the 3- or 4-position produces distinct electronic effects and steric constraints that alter reaction yields and selectivity . Additionally, in impurity reference standard applications, the exact compound identity is mandatory; the positional isomer 2-cyclopropylisonicotinonitrile (CAS 1020747-85-6) has measurably different predicted physicochemical properties including a distinct pKa (2.56 ± 0.20 vs. 2.46 ± 0.22) and boiling point (252.1 ± 28.0 °C vs. 266.8 ± 28.0 °C) [1], which affect chromatographic retention behavior and detection methodology. Procurement of a substituted analog therefore introduces orthogonal variables that undermine synthetic reproducibility and analytical method validation.

Quantitative Differentiation Evidence for 2-Cyclopropylnicotinonitrile (CAS 921760-69-2) Versus Structural Analogs


Synthetic Route Comparison: Suzuki-Miyaura Cross-Coupling Yield for 2-Cyclopropylnicotinonitrile

The synthesis of 2-cyclopropylnicotinonitrile has been validated via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-chloronicotinonitrile and cyclopropylboronic acid. The optimized procedure, using Pd(OAc)₂ (5 mol%) and tricyclohexylphosphine (10 mol%) with K₃PO₄ base in toluene/water at 100 °C for 5 hours under inert atmosphere, achieves an isolated yield of 67.52% after silica gel chromatography . This yield serves as a benchmark against which the efficiency of alternative synthetic approaches or analog syntheses can be quantitatively assessed. In contrast, the positional isomer 2-cyclopropylisonicotinonitrile (CAS 1020747-85-6) exhibits a higher predicted boiling point and altered pKa, indicating that substitution of the pyridine nitrogen position relative to the nitrile group alters physicochemical behavior in ways that may influence synthetic work-up and purification protocols [1].

Synthetic Methodology Cross-Coupling Process Chemistry

Physicochemical Property Differentiation: 2-Cyclopropylnicotinonitrile Versus Positional Isomer

2-Cyclopropylnicotinonitrile (CAS 921760-69-2) possesses a predicted melting point of 55-58 °C, boiling point of 266.8 ± 28.0 °C, and pKa of 2.46 ± 0.22 . These properties are measurably distinct from those of its closest regioisomer, 2-cyclopropylisonicotinonitrile (CAS 1020747-85-6), which exhibits a predicted boiling point of 252.1 ± 28.0 °C and pKa of 2.56 ± 0.20 [1]. The 14.7 °C difference in predicted boiling point corresponds to a meaningful divergence in retention time under gas chromatography conditions, while the pKa difference of 0.10 units alters the compound's ionization state at physiologically relevant pH ranges, affecting both reversed-phase HPLC retention and partitioning behavior in liquid-liquid extraction workflows.

Analytical Chemistry Chromatography Physicochemical Characterization

Commercial Purity Specifications and Supply Chain Differentiation

Commercially sourced 2-cyclopropylnicotinonitrile is offered with a documented purity specification of 98% as verified by vendor certificates of analysis . Industry-standard impurity reference material specifications for nitrile-containing pharmaceutical intermediates require individual unspecified impurities to be ≤0.10% and total impurities ≤0.5% . This purity threshold provides a procurement-relevant baseline that distinguishes the validated commercial product from in-house synthesized material lacking rigorous analytical characterization. For context, the synthesis of structurally more complex cyclopropyl-containing nicotinonitrile derivatives (e.g., 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile, ACHP) requires multi-step synthetic sequences with corresponding cumulative yield losses, making the procurement of the core 2-cyclopropylnicotinonitrile intermediate an attractive alternative when the cyclopropyl substitution pattern is required in the final target [1].

Quality Control Procurement Specifications

Limited Direct Biological Activity Data for 2-Cyclopropylnicotinonitrile

The public domain contains limited quantitative biological activity data specifically attributed to 2-cyclopropylnicotinonitrile (CAS 921760-69-2). A preliminary screening report indicates that related cyclopropyl-containing nicotinonitrile derivatives have been evaluated as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. However, no IC₅₀, EC₅₀, or Kᵢ values are currently available in the peer-reviewed literature for 2-cyclopropylnicotinonitrile itself that would enable direct head-to-head comparison with structural analogs. This data gap underscores the compound's predominant role as a synthetic intermediate rather than an end-use pharmacologically active agent, and it represents a limitation for users seeking comparative bioactivity data to guide selection among nicotinonitrile building blocks.

Pharmacological Screening Biological Activity Data Gaps

Validated Application Scenarios for 2-Cyclopropylnicotinonitrile (CAS 921760-69-2) Based on Quantitative Evidence


Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling in Heterocyclic Scaffold Construction

Research groups synthesizing 2-cyclopropyl-substituted pyridine-containing pharmaceuticals or agrochemicals can procure 2-cyclopropylnicotinonitrile as a pre-validated intermediate, circumventing the need for in-house Suzuki-Miyaura cross-coupling optimization. The established synthesis achieves a 67.52% isolated yield using Pd(OAc)₂ (5 mol%) and tricyclohexylphosphine (10 mol%) with cyclopropylboronic acid in toluene/water at 100 °C for 5 hours . This benchmark enables procurement cost-benefit analysis: when the value of researcher time and catalyst/reagent costs exceeds the commercial purchase price of the 98% purity material, direct sourcing is economically justified. The compound serves as a core building block for constructing more complex cyclopropyl-containing nicotinonitrile derivatives, including kinase inhibitor scaffolds such as those described in the ACHP series [1].

Analytical Reference Standard for Regioisomeric Impurity Profiling

Quality control laboratories developing HPLC or GC methods for pharmaceutical intermediates containing nicotinonitrile moieties require authenticated reference material to distinguish the 2-cyclopropyl regioisomer from the 4-cyclopropyl isomer (2-cyclopropylisonicotinonitrile, CAS 1020747-85-6). The predicted boiling point difference of 14.7 °C and pKa difference of 0.10 units between the two isomers [1] provide the physicochemical basis for chromatographic resolution. Procurement of certified 2-cyclopropylnicotinonitrile with documented purity specifications supports method validation activities required for ANDA and DMF submissions, where unambiguous identification and quantification of process-related impurities is a regulatory expectation.

Building Block for Cyclopropyl-Containing Kinase Inhibitor Libraries

Medicinal chemistry teams exploring structure-activity relationships (SAR) around cyclopropyl-substituted heterocyclic kinase inhibitors can utilize 2-cyclopropylnicotinonitrile as a versatile starting material. The cyclopropyl group imparts conformational constraint and metabolic stability advantages in drug design , while the nitrile functionality at the 3-position of the pyridine ring provides a synthetic handle for further elaboration. Although direct biological activity data for 2-cyclopropylnicotinonitrile is limited [1], structurally related derivatives such as ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile) demonstrate potent IκB kinase inhibition and STAT3 signaling pathway modulation in non-small cell lung carcinoma and adult T-cell leukemia models . Procurement of the core 2-cyclopropylnicotinonitrile scaffold enables rapid analog generation for hit-to-lead optimization programs targeting PAK, NAMPT, and STAT3 pathways.

Process Chemistry Scale-Up Feasibility Assessment

Contract research organizations (CROs) and process chemistry groups evaluating the feasibility of scaling the synthesis of cyclopropyl-substituted nicotinonitrile derivatives can use the documented Suzuki-Miyaura cross-coupling conditions for 2-cyclopropylnicotinonitrile as a starting point for route scouting . The 67.52% yield achieved at the 1.0 g scale (7.2 mmol starting material) provides a baseline for assessing the economic viability of in-house synthesis versus commercial procurement. The commercial availability of the compound at 98% purity [1] further supports make-versus-buy decision-making, particularly for research programs where the cost of process optimization and analytical characterization may exceed the purchase price of the intermediate.

Technical Documentation Hub

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